(R)-3-N-Cbz-Aminovaleric acid

Description

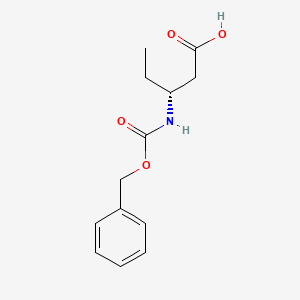

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBDPMBKPSHZGD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Asymmetric Synthesis of Enantiomerically Pure R 3 N Cbz Aminovaleric Acid

Chemoenzymatic Strategies for Stereoselective Access to (R)-3-N-Cbz-Aminovaleric acid

Chemoenzymatic methods offer a powerful combination of classical chemical synthesis and biocatalysis to achieve high stereoselectivity under mild reaction conditions. These strategies are particularly effective for producing enantiomerically pure compounds like this compound.

Biocatalytic Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the modified product. Lipases are a common class of enzymes used for this purpose due to their broad substrate specificity and high enantioselectivity in organic solvents.

The kinetic resolution of racemic N-Cbz-3-aminovaleric acid or its ester derivatives can be efficiently achieved using lipase-catalyzed enantioselective N-acylation or hydrolysis. For instance, lipases such as Lipase (B570770) PS from Pseudomonas cepacia and Lipase B from Candida antarctica (CAL-B) have demonstrated high efficacy in resolving various β-amino acid esters. researchgate.netu-szeged.hudntb.gov.ua In a typical resolution of a racemic ethyl 3-aminovalerate, the enzyme would selectively acylate the (S)-enantiomer, leaving the desired (R)-ethyl 3-aminovalerate unreacted. The acylated product can then be easily separated from the unreacted (R)-enantiomer, which can be subsequently protected with a Cbz group. Excellent enantiomeric excess (ee) values, often exceeding 99%, can be achieved through this method. nih.gov

The choice of acyl donor, solvent, and enzyme is critical for optimizing both the reaction rate and the enantioselectivity. Studies have shown that for some lipases, an increase in the hydrophobic nature of the acyl donor enhances enantioselectivity, while for others, the opposite is true. researchgate.net For example, lipase-catalyzed hydrolysis of racemic β-amino carboxylic esters has been shown to be highly efficient, yielding unreacted esters and product amino acids with excellent ee values (≥99%). mdpi.com

| Enzyme | Substrate Type | Reaction | Selectivity | Typical ee | Reference |

| Lipase PS (Pseudomonas cepacia) | Racemic β-amino esters | N-acylation | (S)-enantiomer | >99% | researchgate.netnih.gov |

| CAL-B (Candida antarctica) | Racemic β-amino esters | N-acylation/Hydrolysis | Varies | >99% | u-szeged.hudntb.gov.ua |

| Lipase AK (Pseudomonas fluorescens) | Racemic β-amino esters | Hydrolysis | Varies | >146 (E-value) | mdpi.com |

This table presents representative data on enzyme performance in the kinetic resolution of β-amino acid precursors.

De Novo Enzymatic Synthesis Approaches

De novo enzymatic synthesis involves the creation of a chiral molecule from a prochiral or achiral starting material, offering a more atom-economical route compared to resolution. Transaminases (TAs) and amine dehydrogenases (AmDHs) are key enzymes in this approach for synthesizing chiral amines and amino acids. researchgate.netacs.org

(R)-3-Aminovaleric acid can be synthesized from a prochiral keto-acid precursor, 3-oxopentanoic acid, using an (R)-selective transaminase. These enzymes catalyze the transfer of an amino group from a donor, such as isopropylamine (B41738) or an amino acid like alanine, to the keto substrate. researchgate.netresearchgate.net The reaction is highly stereoselective, producing the (R)-enantiomer with high optical purity. Researchers have identified several (R)-selective ω-transaminases that are active towards various keto acids, yielding the corresponding amino acids with ee values often exceeding 99%. cas.cncas.cn

Alternatively, engineered amine dehydrogenases (AmDHs) offer another powerful route. d-nb.info These enzymes catalyze the direct reductive amination of a ketone using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. An engineered glutamate (B1630785) dehydrogenase from Escherichia coli has been successfully modified to catalyze the synthesis of (R)-4-aminopentanoic acid from levulinic acid, demonstrating the potential to create AmDHs for various γ- and β-amino acids with high conversion rates and excellent stereoselectivity (>99% ee). frontiersin.orgresearchgate.net This strategy avoids the need for a sacrificial amino donor and the removal of a ketone byproduct, making the process highly efficient and green.

| Enzyme Class | Precursor | Reaction Type | Key Advantages | Typical ee | Reference |

| (R)-selective Transaminase | 3-Oxopentanoic acid | Asymmetric amination | High stereoselectivity | >99% | researchgate.netcas.cn |

| Amine Dehydrogenase | 3-Oxopentanoic acid | Reductive amination | Atom economical, no ketone byproduct | >99% | frontiersin.orgresearchgate.net |

This table summarizes de novo enzymatic approaches to chiral β-amino acids.

Asymmetric Organocatalytic Routes to the this compound Framework

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. This approach avoids the use of potentially toxic and expensive metals and offers unique reactivity.

Enantioselective Michael Addition Reactions for Carbon-Carbon Bond Formation

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, known as the aza-Michael addition, is a direct method for forming the β-amino acid skeleton. Chiral organocatalysts can control the stereochemistry of this addition to yield enantiomerically enriched products.

For the synthesis of this compound, a nucleophilic nitrogen source, such as a protected amine or an ammonia equivalent, can be added to an α,β-unsaturated ester like ethyl pent-2-enoate. Chiral thiourea (B124793) or phosphoric acid catalysts are often employed to activate the electrophile and control the facial selectivity of the nucleophilic attack. These catalysts operate through hydrogen bonding, creating a well-organized chiral environment around the reaction center. This methodology has been successfully applied to synthesize a variety of β-amino acid derivatives with high yields and enantioselectivities. researchgate.net

Stereocontrol via Chiral Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) is a powerful technique for performing asymmetric reactions in biphasic systems. rsc.org This method is particularly well-suited for the α-alkylation of glycine (B1666218) derivatives to synthesize a wide range of α-amino acids and can be conceptually extended to β-amino acids. organic-chemistry.org

In a representative synthesis, a Schiff base of a glycine ester (a prochiral nucleophile) is deprotonated at the interface of an organic solvent and a basic aqueous solution. organic-chemistry.org A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, forms a chiral ion pair with the enolate. chimia.chnih.gov This chiral complex then migrates into the organic phase and reacts with an alkyl halide.

To synthesize (R)-3-aminovaleric acid, this methodology would involve the alkylation of the glycine imine with an ethyl halide, such as ethyl iodide. The choice of the chiral catalyst is crucial for achieving high enantioselectivity. Catalysts derived from (S)-binaphthol or specific Cinchona alkaloids have been designed to provide excellent stereocontrol, often yielding products with high ee. chimia.chrsc.org After the alkylation and hydrolysis of the imine and ester groups, the resulting α-ethylglycine (3-aminopentanoic acid) would be obtained. Subsequent protection of the amino group would yield the final product. The use of highly efficient catalysts allows for low catalyst loadings, making the process practical and cost-effective. acs.org

| Catalyst Type | Substrate | Alkylating Agent | Product ee | Reference |

| Cinchona Alkaloid-derived Quaternary Ammonium Salt | Glycine benzophenone (B1666685) imine | Benzyl (B1604629) bromide | up to 99% | chimia.chnih.gov |

| Spiro-type Chiral Ammonium Salt | Glycine benzophenone imine | Benzyl bromide | up to 98% | chimia.ch |

| Cinchona-functionalized Calixarene | Glycine ethyl ester imine | Various alkyl halides | up to 99.9% | acs.org |

This table shows the performance of various chiral phase-transfer catalysts in the asymmetric alkylation of glycine imines, a model reaction for the synthesis of the target compound's backbone.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. This is a robust and reliable method for controlling stereochemistry.

A common strategy involves the use of Evans' oxazolidinone auxiliaries. santiago-lab.com The auxiliary is first acylated with pent-2-enoyl chloride. The resulting N-enoyl oxazolidinone can then undergo a diastereoselective conjugate addition with a nitrogen nucleophile. The bulky substituent on the oxazolidinone effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face. Subsequent removal of the chiral auxiliary by hydrolysis or alcoholysis yields the enantiomerically pure β-amino acid. This method has been used to prepare various β-amino acids. researchgate.netacs.org

Another widely used auxiliary is pseudoephedrine. nih.gov When used to form a β-alanine amide, the α-proton can be deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, such as methyl iodide, in a highly diastereoselective manner to introduce a substituent at the α-position (which becomes the 3-position of the final acid). Cleavage of the auxiliary then provides the α-substituted β-amino acid. acs.org

The SAMP/RAMP hydrazone method, developed by Enders, is another powerful tool. mit.edu In this approach, a hydrazone is formed between an aldehyde (e.g., propanal) and the chiral auxiliary (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). Deprotonation of this hydrazone creates a chiral aza-enolate, which can then undergo a Michael addition to an α,β-unsaturated ester like methyl acrylate. researchgate.netrug.nl This establishes the stereocenter at the β-position with high diastereoselectivity. Subsequent cleavage of the hydrazone yields the desired β-amino ester, which can be hydrolyzed to the final acid.

| Chiral Auxiliary | Key Reaction | Stereocontrol Mechanism | Reference |

| Evans' Oxazolidinone | Conjugate Addition | Steric shielding of one face of the enolate | santiago-lab.comresearchgate.netacs.org |

| Pseudoephedrine | Enolate Alkylation | Chelation-controlled conformation of the enolate | acs.orgnih.gov |

| SAMP/RAMP | Michael Addition of aza-enolate | Steric hindrance from the pyrrolidine (B122466) ring | mit.eduresearchgate.netrug.nl |

This table outlines common chiral auxiliaries and their application in asymmetric β-amino acid synthesis.

Diastereoselective Alkylation and Conjugate Addition Strategies

The construction of the chiral center in this compound can be effectively achieved through diastereoselective reactions where a chiral auxiliary guides the formation of the desired stereoisomer. Key strategies include the alkylation of chiral enolates and the conjugate addition of nucleophiles to α,β-unsaturated systems.

Diastereoselective Alkylation: This approach involves the use of a chiral auxiliary to form a chiral iminolactone or a related complex, which then directs the stereoselective alkylation at the α-position. A notable example involves the use of a chiral nickel(II) complex of a Schiff base derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone and glycine. The complex can be deprotonated and alkylated with high diastereoselectivity. For the synthesis of a valeric acid side chain, an appropriate electrophile like ethyl iodide would be used. These Ni(II) complexes are effective for producing non-canonical amino acids on a gram scale with high diastereomeric purities. chemrxiv.org Another powerful method utilizes a carene-based tricyclic iminolactone as a chiral alanine-equivalent. nih.gov This iminolactone undergoes highly diastereoselective alkylation with various electrophiles under phase-transfer catalysis conditions, yielding products with excellent diastereoselectivities (>98% de). nih.gov

Conjugate Addition: Asymmetric conjugate addition, or Michael addition, is one of the most powerful methods for creating chiral β-amino acid derivatives from readily available α,β-unsaturated carbonyl compounds. nih.govchiroblock.com A highly diastereoselective approach involves the addition of lithium amides to α,β-unsaturated esters. For instance, the conjugate addition of lithium (R)-N-benzyl-N-α-methylbenzylamide to crotonate esters can establish the stereocenter with high control. ox.ac.uk The geometry of the enolate formed during this process is crucial for the observed selectivity. ox.ac.uk Copper-catalyzed methods have also been developed, where a copper hydride species reacts with an α,β-unsaturated system, followed by reaction with an electrophilic aminating reagent to yield enantioenriched β-amino acid derivatives. nih.gov

Table 1: Representative Diastereoselective Alkylation and Conjugate Addition Reactions for β-Amino Acid Synthesis

| Method | Chiral Reagent/Auxiliary | Substrate/Electrophile | Diastereomeric Excess (de) | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | Chiral Ni(II) Complex | Alkyl Iodides | >92% | High | chemrxiv.org |

| Alkylation | (1S)-(+)-3-Carene Iminolactone | Various Electrophiles | >98% | 86-94% | nih.gov |

| Conjugate Addition | Lithium (R)-N-benzyl-N-α-methylbenzylamide | Crotonate/Cinnamate Esters | High | Good | ox.ac.uk |

| Conjugate Addition | (R)-N-benzyl-N-α-methylbenzylamine | tert-Butyl Perillate | >99% | High | beilstein-journals.org |

Auxiliary Cleavage and Cbz-Protection Tactics

Following the diastereoselective step, the chiral auxiliary must be removed, and the amino group protected with a carboxybenzyl (Cbz) group to yield the final product. The cleavage conditions must be chosen carefully to avoid racemization of the newly formed stereocenter.

Auxiliary Cleavage: The method for auxiliary removal is highly dependent on the nature of the auxiliary itself. For Ni(II) complexes, cleavage is typically achieved via one-pot hydrolysis. chemrxiv.org Phosphinyl auxiliaries can be readily cleaved under acidic conditions. beilstein-journals.org In the case of the carene-based iminolactone, the auxiliary is recovered after basic hydrolysis of the alkylated product. nih.gov For auxiliaries attached via an ester linkage, such as in some conjugate addition products, cleavage can be performed by saponification with a base like lithium hydroxide. ox.ac.uk A more complex, two-step strategy involving iodolactonization followed by zinc reduction has also been employed to remove certain pyrrolidine-based auxiliaries. nih.gov

Cbz-Protection: The introduction of the Cbz group is a standard procedure in peptide chemistry and for the synthesis of N-protected amino acids. google.com After cleavage of the auxiliary to liberate the free amine, the Cbz group is typically installed by reacting the amino acid with benzyl chloroformate (Cbz-Cl) or a related reagent in the presence of a base. beilstein-journals.orgnih.gov The reaction is often carried out in a biphasic system (e.g., water/organic solvent) or in an organic solvent with a tertiary amine base like triethylamine (B128534). beilstein-journals.orggoogle.com This reaction proceeds under alkaline conditions to neutralize the HCl generated and to deprotonate the amino group, facilitating its nucleophilic attack on the benzyl chloroformate. Subsequent acidification allows for the isolation of the N-Cbz protected amino acid. google.com For instance, after acidic cleavage of a phosphinyl group, the resulting amino ester hydrochloride can be directly treated with Cbz-Cl and triethylamine to furnish the N-Cbz derivative. beilstein-journals.org

Transition Metal-Catalyzed Asymmetric Transformations for this compound Precursors

Catalytic asymmetric methods offer an atom-economical and highly efficient route to chiral compounds. For this compound, enantioselective hydrogenation and transfer hydrogenation of prochiral precursors are particularly powerful strategies.

Enantioselective Hydrogenation of Dehydroamino Acid Derivatives

This method involves the hydrogenation of a C=C double bond in a dehydroamino acid derivative using a chiral transition-metal catalyst. The catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), controls the facial selectivity of hydrogen addition, thereby establishing the stereocenter. nih.govnih.gov

A highly effective strategy begins with a precursor such as N-carbobenzyloxy-β-alanine, which is converted into a β-ketoester. internationaljournalssrg.org The asymmetric hydrogenation of this β-ketoester using a Ru-BINAP complex as the catalyst can produce the corresponding (3R)-hydroxy ester with excellent enantiomeric excess (e.g., 99% ee). internationaljournalssrg.org This hydroxy ester is then a key intermediate that can be converted to the target amino acid. Similarly, Rh-catalyzed hydrogenation of tetrasubstituted α,β-dehydroamino acid esters using ferrocenyl-based ligands like JosiPhos has been shown to furnish β-branched α-amino acid esters with outstanding diastereo- and enantioselectivities (>99:1 dr, up to 99% ee). nih.gov The use of monodentate phosphoramidite (B1245037) ligands with rhodium has also proven effective for the hydrogenation of (Z)-β-(acylamino)acrylates. rug.nl

Table 2: Enantioselective Hydrogenation for Chiral Amino Acid Precursor Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [NH2Et2][{RuCl((R)-(+)-BINAP)}2(μ-Cl)3] | β-Ketoester | (3R)-Hydroxy Ester | 99% | internationaljournalssrg.org |

| Rh-(R,SP)-JosiPhos | Tetrasubstituted Dehydroamino Acid Ester | β-Branched α-Amino Ester | up to 99% | nih.gov |

| Rh-ArcPhos | Cyclic Dehydroamino Acid Derivative | α-Acylamino-β-alkyl Tetrahydropyranone | up to 96% | rsc.org |

| Rh / Monodentate Phosphoramidites | (Z)-β-(Acylamino)acrylate | β-Amino Acid Derivative | Good | rug.nl |

Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation (ATH) is an alternative to using high-pressure hydrogen gas, employing hydrogen donor molecules such as formic acid, isopropanol, or Hantzsch esters. nih.govrsc.org This technique is often considered operationally simpler and safer.

Ru-catalyzed ATH has been successfully applied to the dynamic kinetic resolution of α-amino β-keto ester hydrochlorides, affording anti β-hydroxy α-amino esters with good diastereoselectivity and high enantioselectivity. rsc.org While many ATH methods for N-protected substrates exist, the reduction of the hydrochloride salts represents a significant advance. rsc.org In addition to metal-based catalysts, organocatalytic ATH has emerged as a powerful tool. Chiral Brønsted acids, such as phosphoric acids, can catalyze the transfer hydrogenation of imines. nih.gov For example, the transfer hydrogenation of β,γ-alkynyl α-imino esters using a Hantzsch ester as the hydrogen source, catalyzed by a chiral phosphoric acid, yields trans-alkenyl α-amino esters with up to 96% ee. nih.gov A metal-free ATH of β-N-substituted enamino esters using ammonia borane (B79455) as the hydrogen source has also been realized with a frustrated Lewis pair catalyst, providing β-amino acid derivatives with up to 91% ee. x-mol.com

Multi-Component Reactions (MCRs) for the Construction of this compound Motifs

Multi-component reactions, in which three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov Several MCRs are suitable for constructing β-amino acid scaffolds. frontiersin.org

The Passerini reaction, a three-component reaction of a carboxylic acid, an isocyanide, and a carbonyl compound, can be adapted for this purpose. A variant using acyl cyanides, carboxylic acids, and isonitriles has been developed that provides access to functionalized diamides and β-peptides of α-hydroxy-β-amino acids. acs.org The Ugi reaction, a four-component reaction, is another versatile tool for synthesizing peptidomimetics and can be used to construct complex amino acid derivatives. taylorfrancis.com While a direct, one-pot MCR to synthesize this compound is not prominently documented, these reactions are excellent for creating precursor structures. For example, an MCR could be designed to form a β-amino amide or ester, which could then be converted to the desired carboxylic acid through subsequent hydrolysis. The stereoselectivity in such reactions would need to be controlled, often by using a chiral component, such as a chiral amine or carboxylic acid. researchgate.net

Rigorous Stereochemical and Purity Assessment of Synthesized R 3 N Cbz Aminovaleric Acid

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Purity Quantification

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the simultaneous determination of enantiomeric excess (e.e.) and chemical purity of (R)-3-N-Cbz-Aminovaleric acid. google.com This method relies on the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation.

The selection of the appropriate CSP is critical for achieving baseline resolution of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of N-protected amino acids. sigmaaldrich.com Additionally, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, have demonstrated particular success in resolving underivatized amino acids and are compatible with a range of mobile phases. sigmaaldrich.com The mobile phase composition, typically a mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer, is optimized to fine-tune retention times and enhance separation. sigmaaldrich.com The enantioselectivity can be influenced by the concentration of the organic modifier, sometimes exhibiting a "U-shaped" relationship where retention first decreases and then increases. sigmaaldrich.com

For quantitative analysis, a detector, most commonly a UV detector, is used to monitor the elution of the two enantiomers. The area under each peak is proportional to the concentration of the corresponding enantiomer. The enantiomeric excess is then calculated using the following formula:

e.e. (%) = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

Table 1: Illustrative Chiral HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Note: These are representative conditions and may require optimization for specific instruments and samples.

Gas Chromatography (GC) on Chiral Stationary Phases for Volatile Derivatives

Gas Chromatography (GC) on chiral stationary phases offers a high-resolution alternative for the enantiomeric analysis of this compound. However, due to the low volatility of amino acids, derivatization is a prerequisite for GC analysis. sigmaaldrich.com This process involves converting the polar carboxyl and amino groups into more volatile moieties. sigmaaldrich.com

A common derivatization strategy involves esterification of the carboxylic acid group followed by acylation of the amino group. For instance, the sample can be treated with an alcohol (e.g., methanol, isopropanol) in the presence of an acid catalyst to form the corresponding ester. Subsequently, the N-Cbz group can be analyzed directly, or for other amino acids, the amino group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA). Another approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which react with active hydrogens on both the carboxyl and amino groups. sigmaaldrich.com

The resulting volatile derivatives are then injected into a GC equipped with a chiral capillary column. Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives or amino acid derivatives. nih.govuni-muenchen.de Chirasil-Val, a CSP derived from L-valine, has been widely used for the separation of derivatized amino acids. nih.govuni-muenchen.de The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral stationary phase, leading to different retention times for the enantiomers. uni-muenchen.de

The enantiomeric excess is determined by comparing the peak areas of the two enantiomers, similar to HPLC analysis. The diastereoselectivity of related compounds has been determined by GC analysis after derivatization. internationaljournalssrg.org

Table 2: Typical Derivatization and GC Conditions for Chiral Analysis

| Step | Reagent/Condition | Purpose |

| Derivatization | 1. Esterification: Methanol/HCl2. Silylation: MTBSTFA | Increase volatility |

| GC Column | Chirasil-Dex or similar cyclodextrin-based CSP | Enantiomeric separation |

| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) | Elution of derivatives |

| Carrier Gas | Helium or Hydrogen | Mobile phase |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection of analytes |

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for determining the enantiomeric purity of this compound. researchgate.net Chiral shift reagents are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or Pr(hfc)₃, which are chiral and can reversibly interact with the analyte.

This interaction forms transient diastereomeric complexes in the NMR tube. Because the two enantiomers of the analyte form different diastereomeric complexes with the chiral shift reagent, the magnetic environment of the protons (and other nuclei) in the analyte becomes non-equivalent. This results in the splitting of NMR signals that are otherwise degenerate for the two enantiomers in an achiral environment. For example, a singlet in the racemic mixture might split into two singlets, or a doublet into two doublets, with the chemical shift difference (ΔΔδ) being indicative of the degree of enantiodiscrimination.

The enantiomeric excess can be quantified by integrating the corresponding signals for the (R) and (S) enantiomers. The accuracy of this method depends on achieving baseline separation of the signals and ensuring that the relaxation times of the nuclei in the two diastereomeric complexes are similar. It is a valuable tool that can sometimes circumvent the need for chiral chromatography. ucl.ac.uk

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the absolute configuration of chiral molecules like this compound. dtic.milnih.gov These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A chiral molecule will exhibit a characteristic CD spectrum with positive or negative bands, known as Cotton effects, in the region of its chromophores. For this compound, the phenyl group of the Cbz protecting group and the carboxyl group are the primary chromophores. The sign and magnitude of the Cotton effects can be empirically correlated with the absolute configuration of the stereocenter. For instance, studies on similar chiral compounds have used CD spectroscopy to confirm the stereochemistry. core.ac.ukacs.org

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.govsci-hub.box An ORD curve shows the optical rotation plotted against wavelength and exhibits a plain curve at wavelengths away from an absorption band and an anomalous curve (with peaks and troughs) within an absorption band. The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of the absolute configuration. researchgate.net

Both CD and ORD are powerful, non-destructive techniques that are particularly useful for confirming the stereochemical outcome of a synthesis. Comparison of the experimental spectra with those of known standards or with theoretical predictions can provide a reliable assignment of the absolute configuration.

Single Crystal X-ray Diffraction Analysis of Crystalline Derivatives (if applicable for absolute configuration)

Single crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of the compound or a crystalline derivative can be obtained. researchgate.net This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.

For this compound, if it forms high-quality single crystals, direct analysis is possible. If not, a crystalline derivative can be prepared by reacting it with a heavy atom-containing reagent. The presence of the heavy atom facilitates the determination of the absolute configuration using anomalous dispersion effects. The determined crystal structure provides unambiguous proof of the (R) or (S) configuration at the stereocenter. This method has been used to confirm the molecular structure of various amino acid complexes and derivatives. researchgate.netresearchgate.net

While being the gold standard for absolute configuration determination, the primary limitation of this technique is the requirement for a single crystal of sufficient size and quality, which can sometimes be challenging to grow.

Table 3: Summary of Analytical Techniques for Stereochemical and Purity Assessment

| Technique | Information Provided | Key Considerations |

| Chiral HPLC | Enantiomeric excess, chemical purity | Requires a suitable chiral stationary phase and mobile phase optimization. |

| Chiral GC | Enantiomeric excess | Requires derivatization to increase volatility. |

| NMR with CSRs | Enantiomeric excess | Requires a suitable chiral shift reagent and can be complex for some molecules. |

| CD/ORD | Absolute configuration | Requires a chromophore near the stereocenter; interpretation often relies on comparison with known compounds. |

| Single Crystal X-ray Diffraction | Absolute configuration, solid-state conformation | Requires the growth of a high-quality single crystal. |

Strategic Derivatization and Functional Group Interconversions of R 3 N Cbz Aminovaleric Acid

Esterification and Amidation at the Carboxylic Acid Moiety for Peptide Coupling

The carboxylic acid group of (R)-3-N-Cbz-Aminovaleric acid is a primary site for modification, most commonly through esterification and amidation reactions. These transformations are fundamental for creating peptide bonds or introducing other functionalities. mdpi.com

Esterification: The conversion of the carboxylic acid to an ester can serve multiple purposes, such as protecting the carboxyl group during subsequent reactions or modifying the compound's solubility and reactivity. researchgate.net Standard esterification methods, including Fischer-Speier esterification with an alcohol under acidic catalysis, can be employed. For more sensitive substrates, milder conditions are preferred. For instance, reaction with diazomethane (B1218177) or alkyl halides in the presence of a non-nucleophilic base can yield methyl or other alkyl esters, respectively. In the context of complex molecule synthesis, lipase-catalyzed esterification presents an enzymatic and often highly selective alternative. mdpi.comnih.gov

Amidation: The formation of an amide bond is the cornerstone of peptide synthesis. nih.gov To couple this compound with an amine (such as an amino acid ester), the carboxylic acid must first be activated. mdpi.com This is typically achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov

Commonly used coupling reagents facilitate this transformation with high efficiency and often with the goal of minimizing racemization at the chiral center. scielo.br The choice of reagent and additives can be critical for achieving high yields and maintaining stereochemical integrity. nih.govscielo.br For example, the reactivity of N-(Cbz)-5-aminovaleric acid in peptide coupling reactions has been demonstrated, highlighting its utility in synthesizing peptidomimetic structures. semanticscholar.org The reaction generally proceeds by activating the carboxyl group, followed by the addition of the amine component. mdpi.com

Interactive Table: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Additive (if common) | Key Features |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | HOBt, HOSu | Widely used, byproduct (DCU) is insoluble. nih.govacs.org |

| DIC | Diisopropylcarbodiimide | HOBt, HOSu | Similar to DCC, but the urea (B33335) byproduct is soluble. acs.org |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt | Water-soluble carbodiimide (B86325), easy workup. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | Efficient, fast reactions, low racemization. acs.org |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | None | Highly reactive, less racemization than HBTU. acs.org |

Selective Deprotection of the N-Cbz Group for Amine Reactivity

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to selective removal. The deprotection of the N-Cbz group in this compound unmasks the primary amine, making it available for subsequent reactions such as acylation or alkylation.

The most common and mildest method for Cbz group removal is catalytic hydrogenolysis. acs.org This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). Current time information in Bangalore, IN.nih.gov The reaction proceeds cleanly to release the free amine, with toluene (B28343) and carbon dioxide as byproducts. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid, offers an alternative to using gaseous hydrogen. acs.org

A key advantage of the Cbz group is its orthogonality to other common protecting groups. For instance, it can be selectively removed in the presence of a tert-butoxycarbonyl (Boc) group, which is acid-labile. acs.org Conversely, the Cbz group is stable to the acidic conditions used to remove Boc groups, allowing for differential protection and sequential deprotection in complex syntheses.

While hydrogenolysis is the preferred method, alternative deprotection strategies exist for substrates that are sensitive to catalytic reduction (e.g., containing double bonds or sulfur atoms). acs.org Strong acids such as HBr in acetic acid can cleave the Cbz group, although these conditions are harsh. More recently, milder, non-reductive methods have been developed, such as using a combination of aluminum chloride (AlCl₃) and hexafluoroisopropanol (HFIP), which offers good functional group tolerance. mdpi.com

Interactive Table: Methods for N-Cbz Deprotection

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, common, high yield, orthogonal to Boc. acs.orgCurrent time information in Bangalore, IN. |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of H₂ gas, mild conditions. acs.org |

| Acidolysis | HBr in Acetic Acid | Harsh conditions, used when hydrogenation is not feasible. acs.org |

Modifications and Elaborations of the Valeric Acid Carbon Backbone

While the primary reactive sites of this compound are the carboxyl and protected amine groups, the five-carbon backbone offers opportunities for further structural diversification. The introduction of substituents along the alkyl chain can modulate the molecule's conformation and biological activity.

Strategies for the functionalization of aliphatic acid backbones can be applied to derivatives of this compound. For example, methods for the diastereoselective alkylation of β-amino acid derivatives could potentially be adapted to introduce alkyl groups at the α- (C2) or γ- (C4) positions of the valeric acid chain. acs.orgnih.gov This typically involves the generation of an enolate or a related nucleophile, followed by reaction with an electrophile like an alkyl halide. nih.gov The presence of the chiral center at C3 could influence the stereochemical outcome of such reactions.

Palladium-catalyzed C(sp³)–H activation is a modern synthetic tool that could enable direct functionalization of the valeric acid backbone. nih.gov Research has shown that linear carboxylic acids, including valeric acid, can undergo γ-C(sp³)–H arylation. nih.gov This suggests a potential pathway to introduce aryl groups at the C4 position of this compound, leading to novel analogues.

Furthermore, the synthesis of substituted 3-aminovaleric acid derivatives has been explored, providing a basis for creating more complex backbones. researchgate.net General synthetic methods such as Michael additions to α,β-unsaturated precursors could also be envisioned as a route to construct substituted valeric acid backbones prior to or after the introduction of the Cbz-protected amine. nih.gov These modifications allow for the synthesis of a diverse library of compounds based on the (R)-3-aminovaleric acid scaffold.

Synthesis of Activated Esters and Anhydrides for Subsequent Coupling Reactions

To enhance the efficiency of coupling reactions, the carboxylic acid moiety of this compound can be pre-activated by converting it into a more reactive derivative, such as an activated ester or an anhydride (B1165640). researchgate.net These intermediates are more susceptible to nucleophilic attack by amines than the free carboxylic acid. mdpi.com

Activated Esters: Activated esters are esters with good leaving groups, which facilitates the aminolysis reaction. researchgate.net Common examples include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (Pfp) esters. These can be prepared by reacting this compound with the corresponding alcohol (N-hydroxysuccinimide or pentafluorophenol) in the presence of a coupling agent like DCC or EDC. acs.org The resulting activated esters are often stable enough to be isolated and purified before being used in a subsequent coupling step.

Anhydrides: Anhydrides are highly reactive acylating agents. researchgate.net Symmetrical anhydrides can be formed by reacting two equivalents of this compound with one equivalent of a dehydrating agent, such as a carbodiimide (DCC or DIC). acs.orgresearchgate.net The resulting symmetrical anhydride can then react with an amine to form the desired amide, with the other half of the anhydride being released as the original carboxylic acid.

Mixed anhydrides, typically mixed carbonic anhydrides, are another class of activated derivatives. researchgate.net These are formed by reacting the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). researchgate.net Mixed anhydrides are highly reactive and are generally prepared in situ and used immediately for the coupling reaction. researchgate.net

Applications of R 3 N Cbz Aminovaleric Acid As a Chiral Synthon in Complex Organic Synthesis and Medicinal Chemistry Scaffolds

Integration into Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids like (R)-3-N-Cbz-Aminovaleric acid is a powerful strategy for creating peptides and peptidomimetics with enhanced properties, such as improved metabolic stability, increased binding affinity, and unique conformational constraints. researchgate.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as susceptibility to enzymatic degradation. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Incorporating Non-Proteinogenic Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the automated, stepwise assembly of peptides. bachem.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding new amino acids. nih.gov Each cycle consists of deprotecting the Nα-amino group of the resin-bound chain, followed by coupling the next protected amino acid. bachem.com

The use of this compound in standard automated SPPS protocols presents significant challenges. Modern SPPS predominantly relies on the Fmoc/tBu (acid-labile side-chain protection, base-labile Nα-Fmoc protection) or, less commonly, the Boc/Bzl (acid-labile Nα-Boc protection, stronger-acid-labile side-chain protection) strategies. nih.gov The benzyloxycarbonyl (Cbz) group is not orthogonal to either of these schemes. It is typically removed by catalytic hydrogenation or strong acids, conditions that are generally incompatible with the resin and other protecting groups used in standard SPPS cycles. creative-peptides.compeptide.com For this reason, Cbz-protected amino acids have limited application in conventional solid-phase synthesis. peptide.com

However, specialized applications are possible:

Fragment Condensation: The compound can be used to prepare a di- or tri-peptide fragment in solution. After purification and removal of the C-terminal protecting group, this fragment can be coupled to a resin-bound peptide chain.

Final N-Terminal Capping: It can be coupled as the final amino acid to the N-terminus of a peptide chain. The completed peptide is then cleaved from the resin, and the Cbz group can be removed in a subsequent solution-phase step if required.

Solution-Phase Coupling Methods for Oligomer Assembly

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is a classical method where reactions are carried out in a homogeneous solution. creative-peptides.com This approach is highly suitable for the use of Cbz-protected amino acids like this compound. peptide.com In this method, the Cbz-protected amino acid is activated at its carboxyl group, making it susceptible to nucleophilic attack by the free amino group of another amino acid or peptide fragment. creative-peptides.com

The process involves the use of a coupling reagent to facilitate the formation of the amide (peptide) bond. americanpeptidesociety.org A wide variety of such reagents exist, which work by converting the carboxylic acid into a more reactive intermediate, such as an active ester or an acylisourea. americanpeptidesociety.orgsigmaaldrich.com This activation prevents the need for harsh conditions and minimizes the risk of racemization at the chiral center. americanpeptidesociety.org The reaction of N-Cbz-protected amino acids with various amines in the presence of reagents like methanesulfonyl chloride and N-methylimidazole proceeds efficiently to form amides without racemization. missouri.eduorganic-chemistry.org

| Coupling Reagent | Abbreviation | Mechanism/Active Intermediate | Typical Additive |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | O-acylisourea intermediate | HOBt, HOSu |

| N,N'-Diisopropylcarbodiimide | DIC | O-acylisourea intermediate | HOBt, Oxyma Pure |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | OBt active ester | DIPEA or other non-nucleophilic base |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | OBt active ester | DIPEA or other non-nucleophilic base |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | OAt active ester | DIPEA or other non-nucleophilic base |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | OAt active ester | DIPEA or other non-nucleophilic base |

Utilization in the Construction of Macrocyclic Architectures and Natural Product Cores

Macrocycles, molecules containing large rings, are prevalent in many biologically active natural products and approved pharmaceuticals. mdpi.comnih.gov The constrained conformation of a macrocyclic structure can lead to high binding affinity and selectivity for biological targets. nih.gov this compound can serve as a chiral building block in the synthesis of macrocyclic peptides and natural product analogues.

A common strategy for forming these structures is macrolactamization—the intramolecular formation of an amide bond to close the ring. In a representative synthesis, a linear peptide precursor containing this compound would be assembled first. One end of this precursor would have a free carboxylic acid, and the other a deprotected amine. The crucial ring-closing step is performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. This cyclization is often mediated by the same types of coupling reagents used in solution-phase peptide synthesis. The choice of cyclization strategy is critical for achieving good yields in what can be a challenging transformation. beilstein-journals.orgcam.ac.uk

Representative Macrolactamization Scheme:

Synthesis of Linear Precursor: A linear peptide is synthesized, incorporating this compound. Orthogonal protecting groups are used to allow for the selective deprotection of the N-terminal amine and C-terminal carboxylic acid.

Deprotection: The terminal protecting groups are removed to expose the reactive amine and carboxyl functionalities.

Macrolactamization: The linear precursor is dissolved in a large volume of solvent (high dilution) along with a suitable coupling reagent to promote the intramolecular amide bond formation, yielding the macrocycle.

| Reagent/System | Description | Notes |

|---|---|---|

| HATU / DIPEA | Forms a highly reactive OAt-ester, very efficient for sterically hindered couplings. | Widely used for both solution-phase and macrocyclization reactions. |

| PyBOP / DIPEA | Forms an OBt-ester, another highly effective and commonly used reagent. | Generates a phosphonium-based byproduct. |

| DIC / Oxyma Pure | A carbodiimide-based method with an additive that suppresses racemization and improves efficiency. | Oxyma is considered a superior alternative to HOBt. |

| T3P (Propylphosphonic Anhydride) | A powerful dehydrating agent that promotes amide bond formation. | Often used in industrial scale-up due to its efficiency and cost-effectiveness. |

Precursor for Enantiomerically Pure Nitrogen-Containing Heterocyclic Systems

The fixed stereocenter in this compound makes it an excellent starting material for the asymmetric synthesis of nitrogen-containing heterocycles, particularly substituted piperidines and pyrrolidines. nih.govbeilstein-journals.org These structural motifs are ubiquitous in pharmaceuticals and natural products.

Synthesis of Chiral Pyrrolidines and Piperidines

The carbon backbone of this compound is ideally suited for the construction of a six-membered piperidine (B6355638) ring. A common and reliable synthetic route involves converting the carboxylic acid into a functional group that can be displaced by the nitrogen atom in an intramolecular cyclization reaction. This process transfers the chirality of the starting material to the final heterocyclic product.

A plausible synthetic sequence is as follows:

Reduction of Carboxylic Acid: The carboxylic acid is selectively reduced to a primary alcohol. Common reagents for this transformation include borane (B79455) complexes (e.g., BH₃·THF) or lithium aluminium hydride (LiAlH₄), though the latter requires careful protection of other functional groups.

Activation of the Alcohol: The resulting hydroxyl group is converted into a good leaving group, typically by forming a sulfonate ester such as a tosylate (Ts) or mesylate (Ms). This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

Intramolecular Cyclization: The Cbz-protected amine is deprotonated with a mild base, which then acts as an intramolecular nucleophile, displacing the tosylate or mesylate group via an SN2 reaction. This 6-endo-trig cyclization forms the piperidine ring with the stereocenter preserved. nih.gov

| Step | Transformation | Typical Reagents | Product |

|---|---|---|---|

| 1 | Carboxylic acid to primary alcohol | Borane-tetrahydrofuran complex (BH₃·THF) | (R)-N-Cbz-3-amino-1-pentanol |

| 2 | Alcohol to sulfonate ester | p-Toluenesulfonyl chloride (TsCl), Pyridine | (R)-N-Cbz-3-aminopentyl-1-tosylate |

| 3 | Intramolecular SN2 cyclization | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | (R)-1-Cbz-3-ethylpiperidine |

While the five-carbon chain is not directly suited for pyrrolidine (B122466) (five-membered ring) synthesis, rearrangement reactions or syntheses starting from different precursors are common for accessing these related heterocycles. organic-chemistry.org

Formation of Stereodefined Lactams and Cyclic Amides

Lactams (cyclic amides) are another important class of heterocycles, most famously represented by the β-lactam core of penicillin antibiotics. researchgate.net this compound can be converted into a stereodefined δ-lactam (a six-membered cyclic amide, also known as a piperidin-2-one). This transformation is an intramolecular amide bond formation, conceptually similar to the macrolactamization described earlier but forming a smaller, more common ring size.

The synthesis involves activating the carboxylic acid group in the presence of the protected amine. To favor cyclization over intermolecular polymerization, the reaction is typically run under high-dilution conditions. The same powerful coupling reagents used in peptide synthesis are effective for this purpose. The resulting (R)-3-N-Cbz-piperidin-2-one retains the stereochemistry of the starting material and can be a valuable intermediate for further synthetic elaboration. The stereoselective synthesis of lactams is a topic of significant interest in medicinal chemistry due to their diverse biological activities. nih.govrsc.org

| Reagent/System | Description | Conditions |

|---|---|---|

| EDC / HOBt | A water-soluble carbodiimide (B86325) that activates the carboxylic acid. HOBt is added to improve rate and reduce side reactions. | High dilution in an aprotic solvent like DCM or DMF. |

| HBTU / DIPEA | An aminium-based coupling reagent that efficiently forms an active ester for rapid cyclization. | High dilution in DMF. |

| SOCl₂ or (COCl)₂ | Converts the carboxylic acid to a highly reactive acyl chloride, which cyclizes upon addition of a base. | Two-step process; formation of acyl chloride followed by slow addition of a non-nucleophilic base. |

Role in the Asymmetric Total Synthesis of Complex Natural Products and Synthetic Analogues

The quest for efficient and stereoselective methods to synthesize complex natural products and their analogues is a driving force in modern organic chemistry. The inherent chirality of this compound makes it a powerful tool for introducing stereogenic centers with high fidelity, a critical aspect in the synthesis of biologically active molecules.

Installation of Defined Stereocenters within Target Molecules

The (R)-configured stereocenter at the C3 position of the valeric acid backbone serves as a chiral template, guiding the formation of new stereocenters in subsequent reactions. Synthetic chemists can leverage this pre-existing chirality to control the stereochemical outcome of various transformations, such as aldol (B89426) reactions, Michael additions, and alkylations. The Cbz protecting group on the amine not only prevents unwanted side reactions but also influences the conformational preferences of the molecule, further enhancing stereocontrol.

Table 1: Key Transformations Utilizing this compound for Stereocenter Installation

| Transformation | Reagents and Conditions | Stereochemical Outcome |

| Aldol Addition | Lithium diisopropylamide (LDA), Aldehyde | Diastereoselective formation of β-hydroxy-δ-amino acids |

| Michael Addition | Organocuprates, α,β-Unsaturated esters | Conjugate addition with high diastereoselectivity |

| Alkylation | Strong base (e.g., n-BuLi), Alkyl halide | Formation of α-substituted β-amino acid derivatives |

Scaffolding for Diverse Chemical Libraries

In medicinal chemistry, the generation of diverse chemical libraries is essential for the discovery of new therapeutic agents. This compound provides an excellent scaffold for library synthesis due to the presence of multiple diversification points. The carboxylic acid and the protected amine can be readily functionalized to introduce a wide array of substituents, allowing for the rapid creation of a large number of distinct compounds.

The general principle involves anchoring the this compound core to a solid support or utilizing it in solution-phase parallel synthesis. The carboxylic acid can be converted to amides, esters, or other functional groups, while the Cbz group can be removed to liberate the amine for subsequent acylation, alkylation, or sulfonylation. This combinatorial approach enables the exploration of a vast chemical space around the chiral β-amino acid core.

The resulting libraries of compounds can then be screened for biological activity against various targets, such as enzymes and receptors. The inherent three-dimensionality of the scaffold, conferred by the stereocenter, is advantageous as it allows for the presentation of functional groups in well-defined spatial orientations, which can lead to higher binding affinities and selectivities.

Table 2: Diversification Points of the this compound Scaffold

| Position | Functional Group | Potential Modifications |

| C1 | Carboxylic Acid | Amide formation, Esterification, Reduction to alcohol |

| C3-Amine | Cbz-protected Amine | Deprotection followed by Acylation, Alkylation, Sulfonylation, Urea (B33335)/Thiourea (B124793) formation |

| C2/C4/C5 | Alkyl Backbone | Functionalization via C-H activation (less common) |

This table illustrates the potential for chemical diversification inherent to the this compound structure, a key feature for its use in generating chemical libraries.

While the specific application of this compound in large-scale library synthesis for drug discovery is not extensively detailed in publicly available research, its structural motifs are representative of the types of chiral building blocks frequently employed in such endeavors. The principles of scaffold-based library design strongly support its potential in this area.

Computational and Theoretical Investigations Pertaining to R 3 N Cbz Aminovaleric Acid Reactivity and Structure

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. For (R)-3-N-Cbz-aminovaleric acid, DFT calculations are instrumental in determining its most stable conformations. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with numerous possible conformers.

DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), can be used to perform a conformational search. physchemres.org This involves systematically rotating the dihedral angles of the molecule—specifically around the Cα-Cβ bond, the C-N bond of the carbamate, and the bonds within the valeric acid chain—and calculating the energy of each resulting geometry. The results of these calculations can identify the global minimum energy conformation, as well as other low-energy conformers that may be populated at room temperature.

A hypothetical DFT study on this compound might reveal the relative energies of different conformers as shown in the interactive table below. These values are illustrative and would be determined through detailed calculations.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | anti | N-H···O=C (acid) | 0.00 |

| B | gauche+ | C=O···H-O (acid) | 1.25 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in solution. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into solvent effects and intermolecular interactions. researchgate.net

In an MD simulation, the this compound molecule is placed in a box of explicit solvent molecules (e.g., water, methanol, or chloroform). The interactions between the solute and solvent, as well as between solvent molecules themselves, are described by a force field. By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can observe how the solvent influences the conformational preferences of the molecule. For instance, in a polar protic solvent like methanol, the intramolecular hydrogen bonds identified by DFT may be disrupted in favor of stronger intermolecular hydrogen bonds with the solvent. nih.govresearchgate.net

MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. researchgate.net This can reveal the solvation shell structure around the carboxylic acid and Cbz groups, providing a detailed picture of intermolecular interactions.

A hypothetical MD simulation could yield the following data on the predominant conformation of this compound in different solvents.

Table 2: Hypothetical Predominant Conformation of this compound in Various Solvents from MD Simulations

| Solvent | Dielectric Constant | Predominant Conformer | Key Intermolecular Interaction |

|---|---|---|---|

| Chloroform | 4.8 | Folded (Intramolecular H-bond) | Weak solute-solvent interactions |

| Methanol | 32.7 | Extended | Solute-solvent hydrogen bonding |

Reaction Mechanism Elucidation for Synthesis and Derivatization via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis and derivatization of this compound. For example, the synthesis of this compound often involves the protection of the amino group of (R)-3-aminovaleric acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. DFT calculations can be used to model the reaction pathway, identifying the structures and energies of reactants, transition states, and products.

By mapping the potential energy surface of the reaction, chemists can gain a deeper understanding of the reaction kinetics and thermodynamics. For instance, a computational study could compare different bases for the Cbz protection reaction, predicting which one would lead to a lower activation energy and thus a faster reaction rate. Similarly, the mechanism of deprotection, often achieved through catalytic hydrogenation, can be studied to understand the role of the catalyst and the nature of the intermediates involved.

Computational methods can also be applied to the derivatization of this compound, such as in peptide coupling reactions where it is incorporated into a larger molecule. ucl.ac.uk These studies can help to rationalize the stereochemical outcome of reactions and predict potential side reactions.

A hypothetical computational study on the Cbz protection of (R)-3-aminovaleric acid might yield the following activation energies for different bases.

Table 3: Hypothetical Activation Energies for the Cbz Protection of (R)-3-Aminovaleric Acid with Different Bases

| Base | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| Triethylamine (B128534) | Dichloromethane | 15.2 |

| Sodium Bicarbonate | Water/Dioxane | 18.5 |

Prediction of Spectroscopic Parameters to Aid Structural Characterization

Computational chemistry can predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and circular dichroism (CD) spectra. These predictions are highly valuable for the structural characterization of this compound and for interpreting experimental spectra.

DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.gov By comparing the calculated chemical shifts for different possible conformers or isomers with the experimental spectrum, it is often possible to assign the correct structure. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. rsc.org

For a chiral molecule like this compound, the prediction of its CD spectrum can be particularly useful. The CD spectrum is highly sensitive to the three-dimensional structure of the molecule, and a good match between the calculated and experimental spectra can provide strong evidence for the assigned absolute configuration.

A hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for a specific conformer of this compound is presented below.

Table 4: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O (Carboxylic Acid) | 178.2 | 177.5 | 0.7 |

| C=O (Cbz) | 156.5 | 155.9 | 0.6 |

| Cα | 48.9 | 49.5 | -0.6 |

| Cβ | 35.1 | 34.8 | 0.3 |

In Silico Design of Novel Chiral Catalysts for this compound Synthesis

The asymmetric synthesis of β-amino acids like (R)-3-aminovaleric acid is a significant area of research. nih.govnih.gov Computational chemistry plays a crucial role in the in silico design of novel chiral catalysts to improve the efficiency and enantioselectivity of these syntheses. mdpi.com By understanding the mechanism of existing catalytic systems, researchers can use computational modeling to design new catalysts with enhanced properties.

For example, if a particular step in the catalytic cycle is found to be rate-limiting or to have poor stereocontrol, computational methods can be used to screen a library of potential catalyst modifications. This might involve changing the steric bulk or electronic properties of the catalyst's ligands to better favor the desired transition state. mdpi.com This in silico screening approach can significantly reduce the experimental effort required to discover new and improved catalysts.

Recent advances in machine learning and artificial intelligence are also being applied to catalyst design, where algorithms can learn from existing data to predict the performance of new, untested catalysts. mdpi.com

A hypothetical in silico screening of chiral catalysts for the asymmetric hydrogenation of a precursor to (R)-3-aminovaleric acid might produce the following results.

Table 5: Hypothetical Results from an In Silico Screening of Chiral Phosphine Ligands for Asymmetric Hydrogenation

| Ligand | Predicted Enantiomeric Excess (%) | Predicted Turnover Frequency (s⁻¹) |

|---|---|---|

| (R)-BINAP | 95 | 150 |

| (R,R)-DIPAMP | 92 | 200 |

| (R)-SYNPHOS | 98 | 120 |

Emerging Research Trajectories and Future Outlook for R 3 N Cbz Aminovaleric Acid in Academic Research

Development of More Sustainable and Environmentally Benign Synthetic Pathways

The drive towards "green chemistry" is significantly influencing the synthesis of chiral molecules like (R)-3-N-Cbz-aminovaleric acid. Researchers are actively seeking to replace traditional synthetic methods, which often rely on hazardous reagents and generate substantial waste, with more sustainable alternatives.

A promising avenue is the use of biocatalysis. Enzymes, such as lipases and dehydrogenases, offer high stereo- and regioselectivity under mild reaction conditions. For instance, engineered glutamate (B1630785) dehydrogenase has been successfully employed in the synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived starting material. frontiersin.org This enzymatic approach utilizes ammonia (B1221849) as a cheap amino donor and generates only inorganic carbonate as a by-product, highlighting the potential for high atom economy. frontiersin.org Lipase-catalyzed reactions, such as aminolysis, are also being explored for the formation of amide bonds, a key step in many synthetic routes involving amino acids. whiterose.ac.ukdiva-portal.org These enzymatic methods not only reduce the environmental impact but also offer the potential for higher yields and purity. frontiersin.orgwhiterose.ac.uk

Another key strategy involves the use of renewable feedstocks. Levulinic acid, which can be derived from lignocellulosic biomass, is a prime example of a sustainable starting material for the synthesis of γ-amino acids. frontiersin.org The development of catalytic systems that can efficiently convert such bio-based precursors into valuable chiral building blocks is a major focus of current research.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Sustainable Synthesis (Emerging) |

| Starting Materials | Often petroleum-based | Renewable (e.g., biomass-derived) frontiersin.org |

| Catalysts | Heavy metals, stoichiometric reagents | Biocatalysts (enzymes), reusable catalysts frontiersin.orgwhiterose.ac.uk |

| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, bio-solvents) or solvent-free conditions whiterose.ac.uk |

| By-products | Often toxic and difficult to manage | Benign by-products (e.g., water, inorganic salts) frontiersin.org |

| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (ambient temperature/pressure) whiterose.ac.uknih.gov |

Integration into Flow Chemistry Systems for Continuous Production and Process Optimization

Flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals, offering numerous advantages over traditional batch processing. These benefits include precise control over reaction parameters, enhanced safety, and the potential for seamless integration of reaction and purification steps. For the production of this compound and its derivatives, flow chemistry offers significant opportunities for process optimization.

The ability to precisely control temperature and residence time in a flow reactor can lead to improved yields and selectivities. researchgate.net This is particularly important for reactions where competing side reactions can occur. Furthermore, the small reactor volumes inherent in flow systems enhance safety when working with hazardous reagents or exothermic reactions.

Continuous flow systems also facilitate the use of immobilized enzymes or catalysts, which can be packed into a reactor bed. This allows for the continuous conversion of starting materials to products, with the catalyst being easily retained and reused, thereby reducing costs and environmental impact. The integration of in-line analytical techniques, such as HPLC or spectroscopic methods, allows for real-time monitoring of the reaction progress, enabling rapid optimization of reaction conditions. researchgate.net This approach has been successfully applied in solid-phase peptide synthesis, demonstrating its potential for the production of complex molecules. researchgate.netmassey.ac.nz

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. For this compound, achieving high enantioselectivity is crucial for its application as a chiral building block. Researchers are therefore actively exploring novel catalytic systems to improve the efficiency and selectivity of its synthesis.

One area of focus is the development of new chiral catalysts. For instance, bifunctional chiral guanidine (B92328) catalysts have shown promise in rendering aza-Michael cyclization reactions enantioselective. chemrxiv.org Organocatalysis, which utilizes small organic molecules as catalysts, is another rapidly growing field with the potential to provide new, metal-free routes to chiral amino acids. ub.edu

Enzymatic catalysis also plays a pivotal role in achieving high enantioselectivity. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been shown to be effective in the kinetic resolution of racemic amino acid derivatives, providing access to the desired enantiomer with high purity. whiterose.ac.uk Serine hydroxymethyltransferase (SHMT) is another enzyme that has demonstrated potential for the stereoselective synthesis of β-hydroxy-α-amino acids. nih.gov Ongoing research is focused on engineering these enzymes to enhance their stability, activity, and substrate scope.

Table 2: Examples of Catalytic Systems in Chiral Amino Acid Synthesis

| Catalyst Type | Example | Application | Key Advantage |

| Biocatalyst | Engineered Glutamate Dehydrogenase | Reductive amination of keto acids | High enantioselectivity, sustainable frontiersin.org |

| Biocatalyst | Candida antarctica Lipase B (CAL-B) | Kinetic resolution of esters | High enantioselectivity, mild conditions whiterose.ac.uk |

| Organocatalyst | Chiral Guanidine | Enantioselective aza-Michael reaction | Metal-free, high enantioselectivity chemrxiv.org |

| Metal Complex | Ruthenium-based catalysts | Asymmetric cyclopropanation | High enantioselectivity, potential for recyclability acs.org |

Discovery of Undiscovered Synthetic Transformations Leveraging its Unique Structure

The unique structure of this compound, with its protected amine and carboxylic acid functionalities, makes it a versatile scaffold for the development of novel synthetic transformations. Researchers are exploring new ways to utilize this structure to access a wider range of complex molecules.

One area of interest is the use of this compound in the synthesis of peptidomimetics. mdpi.com These are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The Cbz protecting group can be selectively removed under specific conditions, allowing for further elaboration of the amino group. acs.org

Furthermore, the carboxylic acid moiety can be activated and coupled with various amines or alcohols to form amides and esters, respectively. This allows for the incorporation of the (R)-3-aminovaleric acid core into larger and more complex molecular architectures. Researchers are also investigating the potential for intramolecular cyclization reactions to form lactams and other heterocyclic structures. whiterose.ac.uk The development of new synthetic methodologies that exploit the inherent reactivity of this building block will undoubtedly lead to the discovery of novel compounds with interesting biological activities. For example, similar N-Cbz protected amino acids have been used in the synthesis of pamidronate, a bisphosphonate drug. researchgate.net

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Studies

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes and developing new transformations. Advanced spectroscopic techniques are playing an increasingly important role in providing real-time insights into the course of chemical reactions.

For the synthesis and transformations of this compound, techniques such as in-situ NMR and IR spectroscopy can be used to monitor the formation of intermediates and products in real-time. This allows for the rapid identification of reaction kinetics and the elucidation of reaction pathways. For instance, solid-state NMR has been used to study the polymorphic transitions and molecular dynamics of related amino acids like dl-norvaline. acs.org

Mass spectrometry techniques, such as electrospray ionization (ESI-MS), are invaluable for identifying and characterizing reaction products and intermediates, even at very low concentrations. By coupling these spectroscopic methods with theoretical calculations, researchers can build detailed models of reaction mechanisms, which can then be used to predict the outcome of new reactions and design more efficient synthetic routes. The insights gained from these mechanistic studies are crucial for advancing the chemistry of this compound and unlocking its full potential as a versatile chiral building block.

Q & A

Q. What are the common synthetic routes for (R)-3-N-Cbz-Aminovaleric acid, and how are protecting groups like Cbz strategically employed in these processes?

The synthesis typically involves introducing the Cbz (carbobenzyloxy) group to the amine moiety to prevent side reactions during peptide coupling. Methods include reacting the amine with Cbz chloride under basic conditions (e.g., aqueous NaHCO₃ or THF). Post-synthesis, deprotection is achieved via hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA). The choice of solvent and base significantly impacts yield (70-85%) and purity. Fmoc/Cbz protection strategies and amino acid synthesis workflows are detailed in and .

Q. What analytical techniques are recommended for verifying the purity and stereochemical integrity of this compound?

Chiral HPLC with polarimetric detection or LC-MS is standard for enantiomeric purity assessment. Structural confirmation uses ¹H/¹³C NMR (Cbz group protons at δ 5.1–5.3 ppm; carboxyl carbonyl at ~170 ppm) and FT-IR (N-H stretch ~3320 cm⁻¹). and emphasize NMR validation, while details chromatographic methods.

Q. What validated methods exist for quantifying trace impurities, particularly diastereomeric contaminants, in this compound batches?

UPLC-MS/MS with a chiral column (e.g., Chirobiotic T) achieves baseline separation of diastereomers. A limit of quantification (LOQ) <0.1% is attainable using ESI+ mode (m/z 280→152 transition). Pharmacopeial impurity profiling standards are outlined in and .

Q. What are the critical storage conditions and stability parameters for maintaining this compound integrity in long-term research use?

Store desiccated at -20°C under argon, with stability ≥2 years for batches >98% purity. Degradation is monitored via periodic HPLC (C18 column, 0.1% TFA/ACN gradient). and specify storage protocols and stability testing.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?